molecular formula C25H23NO6S B2680780 6-Methoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 872199-23-0

6-Methoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2680780
CAS No.: 872199-23-0
M. Wt: 465.52
InChI Key: ZTEOGDBCEUZWBE-UHFFFAOYSA-N
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Description

The compound 6-Methoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative featuring three key substituents:

  • Position 6: Methoxy (-OCH₃) group.
  • Position 3: 4-Methoxybenzenesulfonyl (-SO₂C₆H₄-4-OCH₃) moiety.
  • Position 1: 4-Methoxyphenylmethyl (-CH₂C₆H₄-4-OCH₃) substituent.

The methoxy groups enhance solubility and modulate electronic effects, while the sulfonyl group may contribute to binding interactions. Synthesis likely involves Pd-catalyzed cross-coupling or sulfonylation reactions, as seen in analogous compounds .

Properties

IUPAC Name

6-methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6S/c1-30-18-6-4-17(5-7-18)15-26-16-24(25(27)22-14-20(32-3)10-13-23(22)26)33(28,29)21-11-8-19(31-2)9-12-21/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEOGDBCEUZWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered interest due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer effects. This article delves into the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multiple organic reactions:

  • Formation of the Quinoline Core : Achieved through Friedländer synthesis, where an aniline derivative reacts with a ketone under acidic or basic conditions.
  • Substitution Reactions : Introduction of methoxy and sulfonyl groups via electrophilic aromatic substitution.
  • Coupling Reactions : Final steps often involve coupling reactions like Suzuki-Miyaura coupling to introduce various phenyl groups.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For example:

  • Testing against Bacteria : Compounds have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Acetylcholinesterase Inhibition : Studies indicate that derivatives can inhibit AChE effectively, which may have implications for treating neurodegenerative diseases .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

  • In vitro Studies : Similar compounds have shown antiproliferative effects against cancer cell lines such as A-549 and MCF7, with IC50 values indicating significant potency .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antibacterial Screening : A study found that certain derivatives exhibited strong inhibitory effects against various bacterial strains, highlighting their potential as therapeutic agents .
  • Enzyme Binding Studies : Molecular docking studies demonstrated that these compounds could effectively bind to target enzymes, providing insights into their mechanism of action .
  • Anticancer Efficacy : Research on structurally similar compounds indicated promising results in inhibiting tumor growth in vitro, suggesting further investigation into their clinical applications .

Data Summary Table

Biological ActivityObserved EffectsReference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionEffective inhibition of acetylcholinesterase
AnticancerSignificant antiproliferative effects against A-549 and MCF7 cell lines

Scientific Research Applications

Structural Representation

The compound features a quinoline ring system with methoxy and sulfonyl substituents, which contribute to its unique properties.

Medicinal Chemistry

This compound is notable for its potential therapeutic applications due to its interactions with various biological targets:

  • Anticancer Activity : Preliminary studies suggest significant cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission.

Pharmacological Effects

Research indicates that 6-Methoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one exhibits several pharmacological effects:

  • Antimicrobial Activity : Demonstrated efficacy against certain bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines has been observed in vitro.

Biological Studies

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Mechanisms of Action :
    • Binding to enzymes or receptors can lead to modulation of biological pathways.
    • Enzyme inhibition studies have shown competitive inhibition with a strong binding affinity.

Case Studies

Several studies have investigated the biological activity of related quinoline derivatives:

  • Anticancer Activity Study
    • Objective : Evaluate cytotoxic effects on breast cancer cell lines.
    • Findings : Significant dose-dependent cytotoxicity was observed.
  • Enzyme Inhibition Study
    • Objective : Assess inhibition of acetylcholinesterase.
    • Findings : Competitive inhibition was noted with a strong binding affinity.
  • Antimicrobial Properties Study
    • Objective : Test against Gram-positive and Gram-negative bacteria.
    • Findings : Effective against specific bacterial strains with notable minimum inhibitory concentrations.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights structural similarities and differences between the target compound and key analogs:

Compound Name Position 1 Substituent Position 3 Substituent Position 6 Substituent Key Features
Target Compound 4-Methoxyphenylmethyl 4-Methoxybenzenesulfonyl Methoxy High polarity due to three methoxy groups; sulfonyl enhances stability
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one 4-Methoxyphenylmethyl 4-Fluorobenzoyl Ethoxy Ethoxy increases lipophilicity; fluorobenzoyl may enhance bioactivity
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 4-Chlorobenzyl 4-Isopropylbenzenesulfonyl Ethoxy Chlorobenzyl and isopropyl groups reduce solubility; ethoxy balances polarity
1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one 2-Chlorophenylmethyl 4-Isopropylbenzenesulfonyl Methoxy Chlorine at ortho position may sterically hinder interactions
1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one 3-Fluorophenylmethyl 4-Methylbenzoyl Methoxy Fluorine and methyl groups alter electronic density and metabolic stability

Physicochemical and Electronic Properties

  • Polarity : The target compound’s three methoxy groups and sulfonyl moiety render it more polar than analogs with ethoxy (e.g., ) or lipophilic substituents (e.g., isopropyl in ).
  • Solubility : Methoxy groups improve aqueous solubility compared to chlorobenzyl (e.g., ) or fluorophenylmethyl (e.g., ) analogs.

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